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Compound of Interest

Compound Name: 2,6-Dichloro-4-nitropyridine

Cat. No.: B133513

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for the compound 2,6-dichloro-4-nitropyridine. Due to the limited availability of public
experimental data, this guide combines documented information with theoretical predictions to
offer a valuable resource for researchers utilizing this compound.

Compound Overview

2,6-Dichloro-4-nitropyridine is a halogenated and nitrated pyridine derivative. Its chemical
structure makes it a useful intermediate in organic synthesis, particularly in the development of
pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the nitro
group and the chlorine atoms significantly influences the reactivity of the pyridine ring, making it
susceptible to nucleophilic substitution reactions.

Chemical Structure:

Key Identifiers:

e CAS Number: 25194-01-8

e Molecular Formula: CsH2Cl2N20:2

e Molecular Weight: 192.99 g/mol
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Spectral Data Summary

The following tables summarize the predicted and observed spectral data for 2,6-dichloro-4-
nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 2,6-dichloro-4-nitropyridine is not readily available in public
databases. The following are predicted values based on the analysis of structurally similar
compounds and established principles of NMR spectroscopy.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()
ppm

Multiplicity Number of Protons  Assignment

~8.1-83 Singlet 2H H-3, H-5

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment
~ 152 C-2,C-6

~ 148 C-4

~118 C-3,C-5

Infrared (IR) Spectroscopy

An FTIR spectrum of 2,6-dichloro-4-nitropyridine has been recorded using the KBr technique
on a Bruker Tensor 27 FT-IR instrument.[1] While the full dataset is not publicly available, the
characteristic absorption bands are expected in the following regions based on the functional
groups present.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Vibration

3100 - 3000 Medium Aromatic C-H Stretch
1600 - 1585 Medium - Weak C=C Ring Stretch

1560 - 1515 Strong Asymmetric NO2 Stretch
1360 - 1345 Strong Symmetric NO2 Stretch
850 - 750 Strong C-CI Stretch

750 - 700 Strong C-H Out-of-plane Bend

Mass Spectrometry (MS)

Experimental mass spectrometry data for 2,6-dichloro-4-nitropyridine is not readily available.
The predicted mass spectrum would show a molecular ion peak and characteristic
fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

[M]* Molecular ion (isotopic pattern for 2 Cl

192/194/196 atoms)
162/164/166 [M-NOJ*
146/148/150 [M-NO2]*
157/159 [M-CIJ*

111 [M-CI-NO2]*

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. These are
intended as a guide and may require optimization based on the specific instrumentation and
sample.
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NMR Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of 2,6-dichloro-4-nitropyridine in approximately 0.7 mL of a suitable
deuterated solvent (e.g., CDCIls, DMSO-ds) in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) for chemical shift
referencing if required.

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Data Acquisition:

Insert the sample into a high-resolution NMR spectrometer (typically 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve optimal homogeneity.

Acquire a standard one-dimensional proton (*H) and carbon (33C) spectrum. For 33C NMR,
proton decoupling is typically used to simplify the spectrum to single lines for each unique
carbon atom.

Set appropriate acquisition parameters, including the number of scans to achieve an
adequate signal-to-noise ratio and a suitable relaxation delay.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

Phase the spectrum and apply baseline correction.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
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Sample Preparation (KBr Pellet Technique):

e Grind 1-2 mg of 2,6-dichloro-4-nitropyridine with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer a portion of the powder to a pellet-forming die.

o Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:

e Record a background spectrum of the empty sample compartment.

» Place the KBr pellet in the sample holder of an FTIR spectrometer.

¢ Acquire the sample spectrum, typically in the range of 4000-400 cm~1. Co-add multiple
scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

e The spectrometer software will automatically subtract the background spectrum from the
sample spectrum.

« ldentify the wavenumbers of the major absorption bands.

Mass Spectrometry

Sample Preparation:
o For Electron lonization (El), the solid sample can be introduced directly via a solids probe.

» For Electrospray lonization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a
suitable solvent such as acetonitrile or methanol.

Data Acquisition (EI-MS):

« Introduce the sample into the ion source of a mass spectrometer.
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 lonize the sample using a standard electron energy of 70 eV.
e Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Data Processing:

« ldentify the molecular ion peak. The isotopic pattern for two chlorine atoms (approximately
9:6:1 ratio for M, M+2, M+4) should be observed.

o Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO, NOz, CI).

Visualizations
Experimental Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the acquisition and analysis of spectral
data for a chemical compound like 2,6-dichloro-4-nitropyridine.
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Caption: General workflow for spectral analysis.

Logical Relationship of Functional Groups to Spectral
Data

This diagram illustrates how the different functional groups within 2,6-dichloro-4-nitropyridine
give rise to specific signals in the various spectroscopic techniques.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b133513?utm_src=pdf-body-img
https://www.benchchem.com/product/b133513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2,6-Dichloro-4-nitropyridine

Pyridine Ring Nitro Group Chlorine Atoms
(C-H, C=C, C=N) (-NO2) (-Ch

Strong asymmetric &
symmetric stretches

Spectrosgopic-Signatures \

Isotopic pattern,

Loss of NO, NOz2  |C-Cl stretch Loss of Cl

Aromatic region signals ( C-H, C=C stretches

HNMR | 3C NMR IR Stretches | IR Bends Molecular lon | Fragment lons

Click to download full resolution via product page

Caption: Functional group and spectral data relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b133513?utm_src=pdf-body-img
https://www.benchchem.com/product/b133513?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-4-nitropyridine
https://www.benchchem.com/product/b133513#2-6-dichloro-4-nitropyridine-spectral-data-nmr-ir-mass
https://www.benchchem.com/product/b133513#2-6-dichloro-4-nitropyridine-spectral-data-nmr-ir-mass
https://www.benchchem.com/product/b133513#2-6-dichloro-4-nitropyridine-spectral-data-nmr-ir-mass
https://www.benchchem.com/product/b133513#2-6-dichloro-4-nitropyridine-spectral-data-nmr-ir-mass
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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